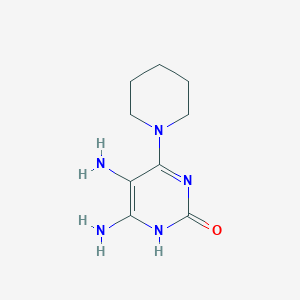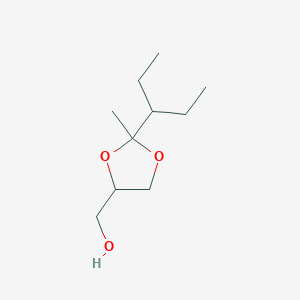
Cholest-5-ene, 3-(iodo-125I)-, (3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is a radioiodinated derivative of cholesterol. This compound is used primarily in scientific research due to its radioactive iodine isotope, iodine-125, which allows for the tracing and imaging of biological processes. The compound is particularly valuable in the study of cholesterol metabolism and the behavior of cholesterol in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- typically involves the iodination of cholesterol. The process begins with the preparation of the cholesterol substrate, followed by the introduction of iodine-125. The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process. Common oxidizing agents used include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radioiodinated compound. The production facilities must also adhere to safety regulations due to the radioactive nature of iodine-125.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of cholesterol.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol.
Applications De Recherche Scientifique
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical behavior of cholesterol and its derivatives.
Biology: Helps in understanding the metabolism and transport of cholesterol in biological systems.
Medicine: Utilized in diagnostic imaging to trace cholesterol distribution in the body, aiding in the study of diseases like atherosclerosis.
Industry: Employed in the development of cholesterol-lowering drugs and in the quality control of cholesterol-related products.
Mécanisme D'action
The mechanism of action of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- involves its incorporation into biological membranes and lipoproteins, similar to natural cholesterol. The radioactive iodine-125 allows for the detection and imaging of the compound using techniques like autoradiography and scintillation counting. The molecular targets include cholesterol transport proteins and enzymes involved in cholesterol metabolism.
Comparaison Avec Des Composés Similaires
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- can be compared with other radioiodinated cholesterol derivatives, such as:
Cholest-5-ene, 3-(iodo-131I)-, (3beta)-: Similar in structure but uses iodine-131, which has different radioactive properties.
Cholest-5-ene, 3-(fluoro-18F)-, (3beta)-: Uses fluorine-18 instead of iodine, providing different imaging characteristics.
Cholest-5-ene, 3-(tritium-3H)-, (3beta)-: Uses tritium, a radioactive isotope of hydrogen, for different tracing applications.
The uniqueness of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- lies in its specific radioactive properties, making it particularly suitable for certain types of imaging and tracing studies.
Propriétés
Numéro CAS |
63407-66-9 |
|---|---|
Formule moléculaire |
C27H45I |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3-(125I)iodanyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28-2 |
Clé InChI |
PMVJGSYGUZXDAR-FSRPILJVSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[125I])C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



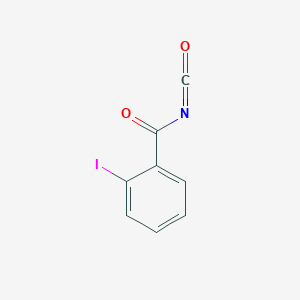
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
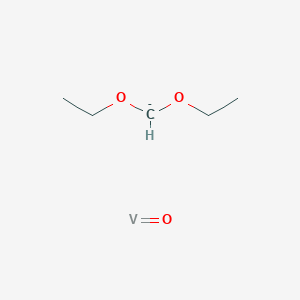
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
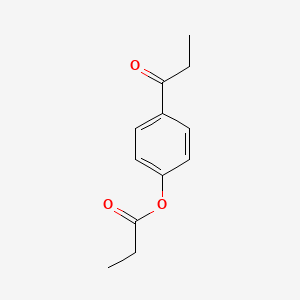


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
